molecular formula C9H11NO3 B2751927 Ethyl 2-(6-hydroxypyridin-3-yl)acetate CAS No. 847375-00-2

Ethyl 2-(6-hydroxypyridin-3-yl)acetate

Cat. No. B2751927
CAS RN: 847375-00-2
M. Wt: 181.191
InChI Key: WIOFHNGYXYCOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-hydroxypyridin-3-yl)acetate is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves the use of thionyl chloride in methanol at 70°C . Another method involves the use of N-iodo-succinimide in acetonitrile under an inert atmosphere and reflux conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCOC(=O)CC1=CNC(=O)C=C1 .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molecular weight of 181.19 and a molecular formula of C9H11NO3 . It is stored in an inert atmosphere at temperatures between 2-8°C . Its water solubility is calculated to be 3.92 mg/ml .

Scientific Research Applications

Synthesis and Anticancer Applications

  • Anticancer Agents Synthesis : A study discussed the synthesis of compounds related to Ethyl 2-(6-hydroxypyridin-3-yl)acetate, exploring their potential as anticancer agents. The effects on cell proliferation and survival in mice with leukemia were evaluated (Temple et al., 1983).

Chemical Synthesis and Environmental Applications

  • Efficient Alcohol Oxidation System : Research highlighted the development of an environmentally friendly alcohol oxidation system using a compound similar to this compound. This system is important for synthesizing various carbonyl compounds from alcohols (Li & Zhang, 2009).

Reactions and Synthesis of Heterocycles

  • Synthesis of 3-Substituted 2-Aminofuro[3,2-b] Pyridines : A study described reactions involving 3-hydroxypyridine N-oxide, a compound structurally related to this compound, to synthesize various substituted pyridines (Stein, Manna, & Lombardi, 1978).

Geroprotective Applications

  • Use in Aging Research : A study investigated 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a compound related to this compound, for its geroprotective properties, demonstrating increased lifespan in mice (Emanuel & Obukhova, 1978).

Catalysis and Chemical Reactions

  • Gold in Catalysis : Research explored the role of gold in catalysis using a palladium-gold alloy, where compounds like this compound are important intermediates (Chen et al., 2005).

Marine Natural Products

  • Marine Fungus Compounds : A study extracted and identified new compounds from the marine fungus Penicillium sp., where derivatives of this compound were characterized (Wu et al., 2010).

Neurological Research

  • Memory Facilitation in Mice : A compound similar to this compound was synthesized and its effects on memory facilitation in mice were studied (Li Ming-zhu, 2007).

Wine Aroma Study

  • Impact on Wine Aromas : Research focused on how esters, including those similar to this compound, affect the perception of fruity aromas in wine (Lytra et al., 2013).

Antimicrobial Agents

  • Synthesis as Antimicrobial Agents : A study involved the synthesis of derivatives of this compound for potential use as antimicrobial agents (Abdel-Mohsen, 2014).

Safety and Hazards

Ethyl 2-(6-hydroxypyridin-3-yl)acetate is classified as a warning substance. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 2-(6-oxo-1H-pyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)5-7-3-4-8(11)10-6-7/h3-4,6H,2,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOFHNGYXYCOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.